molecular formula C13H21O3P B13710488 Diethyl (2-Isopropylphenyl)phosphonate

Diethyl (2-Isopropylphenyl)phosphonate

Katalognummer: B13710488
Molekulargewicht: 256.28 g/mol
InChI-Schlüssel: PXAHIVHEJLJLJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl (2-Isopropylphenyl)phosphonate is an organophosphorus compound that belongs to the class of phosphonates. These compounds are characterized by the presence of a phosphonate group, which is a phosphorus atom bonded to three oxygen atoms and one carbon atom. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Diethyl (2-Isopropylphenyl)phosphonate can be synthesized through several methods. One common method involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For example, diethyl phosphite can react with 2-isopropylphenyl bromide under controlled conditions to yield this compound .

Another method involves the acylation of methylphosphonates. This method includes metalation of dialkyl methylphosphonates with organolithium reagents, followed by the reaction with acetyl chloride or its synthetic equivalent .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Michaelis-Arbuzov reactions. The reaction conditions are optimized to ensure high yields and purity of the product. The use of efficient catalysts and controlled reaction environments are crucial for industrial-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl (2-Isopropylphenyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates. These products have various applications in organic synthesis and industrial processes .

Wirkmechanismus

The mechanism of action of Diethyl (2-Isopropylphenyl)phosphonate involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s phosphonate group is crucial for its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Diethyl (2-Isopropylphenyl)phosphonate include:

Uniqueness

This compound is unique due to its specific isopropylphenyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic applications where other phosphonates may not be as effective .

Eigenschaften

Molekularformel

C13H21O3P

Molekulargewicht

256.28 g/mol

IUPAC-Name

1-diethoxyphosphoryl-2-propan-2-ylbenzene

InChI

InChI=1S/C13H21O3P/c1-5-15-17(14,16-6-2)13-10-8-7-9-12(13)11(3)4/h7-11H,5-6H2,1-4H3

InChI-Schlüssel

PXAHIVHEJLJLJY-UHFFFAOYSA-N

Kanonische SMILES

CCOP(=O)(C1=CC=CC=C1C(C)C)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.